molecular formula C8H11N B184564 3-Ethyl-4-methylpyridine CAS No. 529-21-5

3-Ethyl-4-methylpyridine

Numéro de catalogue: B184564
Numéro CAS: 529-21-5
Poids moléculaire: 121.18 g/mol
Clé InChI: JDQNYWYMNFRKNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

R348 est un inhibiteur de petite molécule qui cible la Janus kinase 3 (JAK3). Il a été étudié pour son utilisation potentielle dans le traitement de diverses maladies auto-immunes, notamment la polyarthrite rhumatoïde, le psoriasis et la sécheresse oculaire. R348 est connu pour sa capacité à moduler l'activation du système immunitaire et la signalisation des cytokines, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Applications De Recherche Scientifique

R348 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In preclinical studies, R348 has shown efficacy in reducing arthritic symptoms, bone destruction, and swelling in models of rheumatoid arthritis. It has also demonstrated effectiveness in models of psoriasis and transplant rejection . Additionally, R348 has been investigated for its potential use in treating dry eye disease, where it aims to reduce underlying inflammation . The compound’s ability to inhibit JAK3 makes it a valuable tool for studying immune system activation and cytokine signaling pathways.

Safety and Hazards

While specific safety and hazards information for 3-Ethyl-4-methylpyridine is not available, general precautions for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . It is also important to avoid ingestion and inhalation .

Méthodes De Préparation

La préparation de R348 implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante comprend la synthèse de R348 à partir de son précurseur, R333, qui est un inhibiteur compétitif de l'ATP de la kinase JAK3. La préparation implique la dissolution du médicament dans le diméthylsulfoxyde (DMSO) et le mélange avec du polyéthylène glycol (PEG300) et du Tween 80 pour obtenir la concentration souhaitée . Les méthodes de production industrielle de R348 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

R348 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est connu pour interagir avec les récepteurs des cytokines et inhiber la phosphorylation des transducteurs de signal et des activateurs de la transcription (STAT). Les réactifs courants utilisés dans ces réactions comprennent le DMSO, le PEG300 et le Tween 80. Les principaux produits formés à partir de ces réactions sont les formes phosphorylées et non phosphorylées des protéines STAT .

Applications de recherche scientifique

R348 a été largement étudié pour ses applications de recherche scientifique en chimie, biologie, médecine et industrie. Dans les études précliniques, R348 a montré son efficacité dans la réduction des symptômes arthritiques, de la destruction osseuse et du gonflement dans les modèles de polyarthrite rhumatoïde. Il a également démontré son efficacité dans les modèles de psoriasis et de rejet de greffe . De plus, R348 a été étudié pour son utilisation potentielle dans le traitement de la sécheresse oculaire, où il vise à réduire l'inflammation sous-jacente . La capacité du composé à inhiber JAK3 en fait un outil précieux pour étudier l'activation du système immunitaire et les voies de signalisation des cytokines.

Mécanisme d'action

R348 exerce ses effets en inhibant sélectivement la Janus kinase 3 (JAK3), une tyrosine kinase cytoplasmique impliquée dans l'activation du système immunitaire et la signalisation des cytokines. JAK3 est essentielle au développement des cellules mémoires CD8 et est exprimée dans diverses cellules immunitaires, notamment les lymphocytes T, les lymphocytes B, les cellules tueuses naturelles, les mastocytes et les macrophages. En inhibant JAK3, R348 entrave le développement des cellules mémoires CD8 et atténue les voies de l'interleukine 7 (IL7) et de l'interleukine 15 (IL-15) . Ce mécanisme fait de R348 un médicament prometteur pour le traitement des troubles auto-immuns.

Mécanisme D'action

R348 exerts its effects by selectively inhibiting Janus kinase 3 (JAK3), a cytoplasmic tyrosine kinase involved in immune system activation and cytokine signaling. JAK3 is critical for the development of CD8 memory cells and is expressed in various immune cells, including T cells, B cells, natural killer cells, mast cells, and macrophages. By inhibiting JAK3, R348 impedes the development of CD8 memory cells and attenuates the interleukin 7 (IL7) and interleukin 15 (IL-15) pathways . This mechanism makes R348 a promising drug for the treatment of autoimmune disorders.

Comparaison Avec Des Composés Similaires

R348 est unique dans son inhibition sélective de JAK3 par rapport à d'autres composés similaires. Certains composés similaires incluent R333, qui est le précurseur de R348 et inhibe également JAK3, et d'autres inhibiteurs de JAK tels que le tofacitinib et le baricitinib. Contrairement à R348, le tofacitinib et le baricitinib inhibent plusieurs membres de la famille JAK, y compris JAK1 et JAK2, ce qui peut entraîner des effets immunosuppresseurs plus larges . La sélectivité de R348 pour JAK3 en fait un traitement plus ciblé avec potentiellement moins d'effets secondaires.

Conclusion

R348 est un inhibiteur de petite molécule prometteur avec un potentiel significatif dans le traitement des maladies auto-immunes et d'autres affections inflammatoires. Son inhibition sélective de JAK3 et sa capacité à moduler l'activation du système immunitaire en font un outil précieux pour la recherche scientifique et les applications thérapeutiques. Des études et des essais cliniques supplémentaires sont nécessaires pour comprendre pleinement son efficacité et son profil de sécurité.

Propriétés

IUPAC Name

3-ethyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNYWYMNFRKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060182
Record name Pyridine, 3-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-21-5
Record name 3-Ethyl-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-picoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-4-methylpyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 3-ethyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 3-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYL-4-PICOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7CCZ440O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Ethyl-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Ethyl-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Ethyl-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Ethyl-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-Ethyl-4-methylpyridine
Customer
Q & A

Q1: What is the typical coordination geometry of 3-ethyl-4-methylpyridine when complexed with copper(II) ions?

A1: this compound (often referred to as β-collidine) typically acts as a monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. The resulting complexes can exhibit a range of geometries depending on factors like the other ligands present and the stoichiometry of the complex. For example, in the complex azidotetrakis-(this compound)copper(II) perchlorate, the copper(II) ion adopts a tetragonal pyramidal geometry with four β-collidine ligands occupying the basal sites and a terminal azido ligand at the apical position. [, ] Conversely, in di-μ(1,1)-azido-[diazidotetrakis(this compound)]dicopper(II), copper(II) adopts a distorted square pyramidal geometry. [, ]

Q2: Can you describe the magnetic behavior observed in manganese(II) complexes containing this compound and azido ligands?

A2: Research indicates that incorporating both this compound and azido ligands in manganese(II) complexes can lead to intriguing magnetic properties, particularly when these complexes form one-dimensional chain structures. For instance, the compound [{Mn2(this compound)6(μ1,1-N3)2(μ1,3-N3)}n][PF6]n displays alternating ferromagnetic and antiferromagnetic interactions between the manganese(II) centers, mediated by the bridging azido ligands. [] This behavior arises from the specific arrangement of the ligands and the resulting magnetic exchange pathways.

Q3: How does the presence of this compound in a manganese(II) chloride complex influence its luminescent properties?

A3: Crystals of the complex formed by manganese(II) chloride with this compound hydrochloride exhibit green luminescence. [, ] This luminescence arises from a 4T2g → 6A1 transition within the manganese(II) ion, which adopts a tetrahedral coordination environment in this complex. The this compound ligand plays a crucial role in establishing this tetrahedral geometry, influencing the energy levels within the manganese(II) ion and enabling the observed green luminescence.

Q4: Beyond copper(II) and manganese(II), are there other metal ions known to form complexes with this compound?

A4: Yes, this compound has been shown to complex with various other transition metal ions. A study exploring the coordination chemistry of perchlorate groups with pyridine and substituted pyridines investigated cobalt(II) complexes of the formula [CoL4(ClO4)2], where L included this compound. [] Additionally, the study reported the synthesis and characterization of [Mn(pyridine)4(ClO4)2], [Cu(pyridine)4(ClO4)2], and 2, highlighting the ability of this compound to coordinate with a range of transition metal ions. []

Q5: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A5: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. Infrared (IR) spectroscopy helps identify characteristic vibrational modes of the ligand and changes in these modes upon complexation. [, ] Electronic absorption spectroscopy, including UV-Visible and near-infrared (NIR) regions, provides insights into the electronic structure and coordination geometry of the metal complexes. [, ] Resonance Raman (RR) spectroscopy has been particularly useful in elucidating the nature of dioxygen adducts in cobalt complexes of cofacial diporphyrins, where this compound acts as an axial ligand. [] Electron spin resonance (ESR) spectroscopy can provide valuable information about the electronic configuration and spin states of paramagnetic metal centers in these complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.